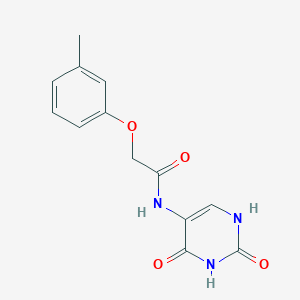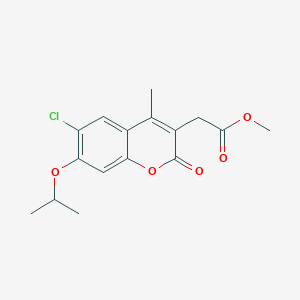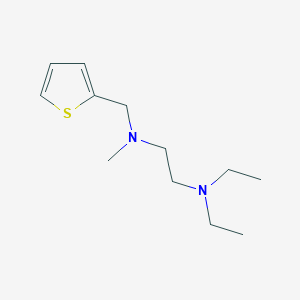![molecular formula C15H10N4O3S B5865473 N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to label proteins and other biological molecules. NBD-Cl has a unique structure that allows it to bind covalently to proteins, which makes it an ideal tool for studying protein structure and function.
作用機序
The mechanism of action of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the covalent binding of the probe to proteins. The thiol group of cysteine residues in proteins reacts with the carbonothioyl group of this compound to form a stable thioether bond. This covalent binding allows this compound to label specific sites on proteins, which can be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the covalent binding of this compound to proteins can affect their structure and function. This should be taken into consideration when interpreting experimental results.
実験室実験の利点と制限
The advantages of using N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments include its high sensitivity to changes in the local environment, its ability to label specific sites on proteins, and its non-toxic nature. However, there are also some limitations to its use. The covalent binding of this compound to proteins can affect their structure and function, which may limit its use in certain experiments. Additionally, this compound is a relatively large molecule, which may limit its ability to label small proteins or peptides.
将来の方向性
There are many future directions for the use of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide in scientific research. One area of interest is the development of new labeling techniques that can be used in vivo. Another area of interest is the use of this compound in high-throughput screening assays to identify new drug targets. Additionally, this compound could be used to study the dynamics of protein-protein interactions in real-time, which could provide new insights into cellular signaling pathways. Overall, the unique properties of this compound make it an important tool for studying protein structure and function, and there are many exciting directions for future research.
合成法
The synthesis of N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-aminobenzonitrile in the presence of thionyl chloride. The resulting product is then purified by column chromatography to obtain this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to label proteins and other biological molecules. The fluorescence of this compound is highly sensitive to changes in the local environment, such as pH, temperature, and protein conformation. This makes it an ideal tool for studying protein structure and function. This compound has been used to study the interaction of proteins with ligands, the conformational changes of proteins, and the dynamics of protein-protein interactions.
特性
IUPAC Name |
N-[(3-cyanophenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c16-9-10-3-1-5-12(7-10)17-15(23)18-14(20)11-4-2-6-13(8-11)19(21)22/h1-8H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHLLKNFXSZZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)



![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)

![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)

